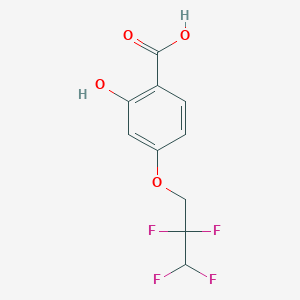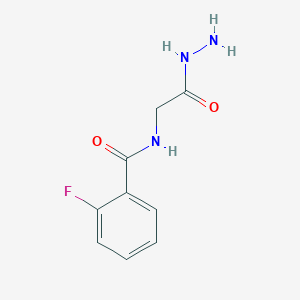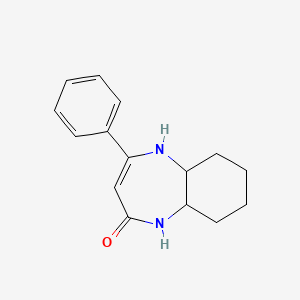![molecular formula C28H33N3O2 B12522994 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid CAS No. 693258-89-8](/img/structure/B12522994.png)
2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid is a complex organic compound with the molecular formula C28H33N3O2. It is known for its unique structure, which includes a cyano group and two diethylamino phenyl groups attached to a heptatrienoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the heptatrienoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways. The cyano group and diethylamino phenyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(7-(4-(diphenylamino)phenyl)-benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid: Similar in structure but with a benzo[c][1,2,5]thiadiazole moiety.
2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid: Contains a dimethylamino group instead of a diethylamino group.
Uniqueness
2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid is unique due to its heptatrienoic acid backbone and the presence of two diethylamino phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
693258-89-8 |
|---|---|
Molecular Formula |
C28H33N3O2 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C28H33N3O2/c1-5-30(6-2)25-17-13-22(14-18-25)27(12-10-9-11-24(21-29)28(32)33)23-15-19-26(20-16-23)31(7-3)8-4/h9-20H,5-8H2,1-4H3,(H,32,33) |
InChI Key |
REPRXFKPMVDDNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=CC=CC=C(C#N)C(=O)O)C2=CC=C(C=C2)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


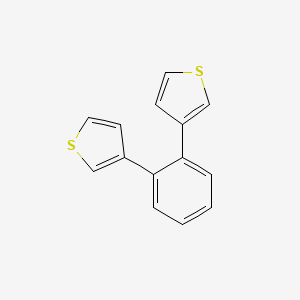
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
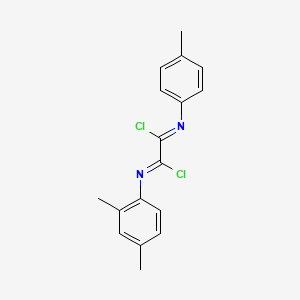
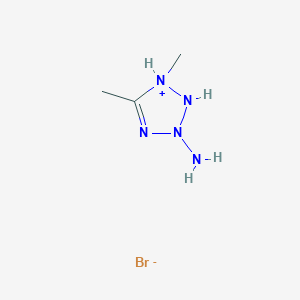
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
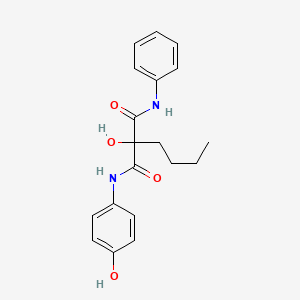
![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)

